N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-phenyloxane-4-carboxamide
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Overview
Description
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-phenyloxane-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of furan, pyridine, and oxane rings in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-phenyloxane-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(pyridin-2-yl)furan-2-carboxamide . This intermediate is then treated with diphosphorus pentasulfide in anhydrous toluene to yield the corresponding carbothioamide, which is subsequently oxidized with potassium ferricyanide in an alkaline medium to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-phenyloxane-4-carboxamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and formaldehyde for hydroxymethylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield a nitro-substituted derivative, while bromination would produce a bromo-substituted compound .
Scientific Research Applications
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-phenyloxane-4-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the search for new antimicrobial and anticancer agents.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.
Materials Science: The compound’s properties can be exploited in the development of new materials with specific electronic, optical, or mechanical characteristics.
Mechanism of Action
The mechanism of action of N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: This compound shares the furan and pyridine rings but differs in the presence of a thiazole ring instead of an oxane ring.
N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide: This compound includes a triazole ring and a methoxyphenyl group, offering different reactivity and biological activity.
Uniqueness
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-phenyloxane-4-carboxamide is unique due to its combination of furan, pyridine, and oxane rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-21(22(9-13-26-14-10-22)18-5-2-1-3-6-18)24-16-17-8-11-23-19(15-17)20-7-4-12-27-20/h1-8,11-12,15H,9-10,13-14,16H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZJBDNFAPXQHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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